molecular formula C9H6Cl2N4S B12984060 3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine

3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine

Cat. No.: B12984060
M. Wt: 273.14 g/mol
InChI Key: PKOHICLUFHSXDI-UHFFFAOYSA-N
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Description

3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a chloro group and a thioether linkage to a chloropyrazine moiety. Its unique structure makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine typically involves a multi-step process. One common method includes the following steps :

    Formation of Sodium Thiolate: Sodium thiolate is prepared by reacting sodium with thiol.

    Coupling Reaction: The sodium thiolate is then reacted with iodopyridine in the presence of a palladium catalyst (Pd2(dba)3) and a ligand (XantPhos) under an inert atmosphere (argon) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups on the pyridine and pyrazine rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include derivatives with different substituents on the pyridine or pyrazine rings.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the reduced thioether form.

Scientific Research Applications

3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine stands out due to its dual inhibitory activity on SHP2 and CDK4, making it a promising candidate for cancer therapy . Its unique structure allows for specific interactions with these enzymes, which is not commonly observed in other similar compounds.

Properties

Molecular Formula

C9H6Cl2N4S

Molecular Weight

273.14 g/mol

IUPAC Name

3-chloro-4-(5-chloropyrazin-2-yl)sulfanylpyridin-2-amine

InChI

InChI=1S/C9H6Cl2N4S/c10-6-3-15-7(4-14-6)16-5-1-2-13-9(12)8(5)11/h1-4H,(H2,12,13)

InChI Key

PKOHICLUFHSXDI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1SC2=CN=C(C=N2)Cl)Cl)N

Origin of Product

United States

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